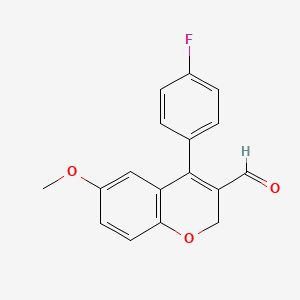

4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO3/c1-20-14-6-7-16-15(8-14)17(12(9-19)10-21-16)11-2-4-13(18)5-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTCTCIWZUIHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Reduction Using Vitride

The methyl ester intermediate (methyl 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxylate ) is reduced to the corresponding alcohol using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) :

Oxidation to Carbaldehyde

The alcohol is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, DMSO, and triethylamine):

-

Conditions :

Alternative Synthetic Routes and Comparative Analysis

Direct Formylation via Vilsmeier-Haack Reaction

Attempts to introduce the aldehyde directly via Vilsmeier-Haack formylation (POCl₃/DMF) face challenges:

Claisen Rearrangement and Cyclization

-

Step 1 : Synthesis of a propargyl ether from 4-fluoro-3-methoxyphenol.

-

Step 2 : Thermal Claisen rearrangement to form a γ,δ-unsaturated ketone.

-

Step 3 : Acid-catalyzed cyclization to yield the chromene skeleton.

-

Limitation : Low overall yield (35–40%) and difficulty in isolating intermediates.

Process Optimization and Scalability Considerations

Critical Parameters for Vitride Reduction

Purification Strategies

-

Crystallization : The final aldehyde is recrystallized from hexane/ethyl acetate (3:1) to achieve >99% purity.

-

Chromatography : Silica gel chromatography (eluent: 20% EtOAc/hexane) isolates intermediates with >95% recovery.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid.

Reduction: 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula: C₁₇H₁₃F O₃

- Molecular Weight: 284.28 g/mol

- Key Functional Groups:

- Fluorophenyl group

- Methoxy group

- Aldehyde group

Physical Properties

- Appearance: Solid

- Solubility: Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit anticancer properties. Studies have shown that this specific compound can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The fluorine atom in its structure could enhance its biological activity by improving binding affinity to target sites.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Synthetic Pathways

- Aldol Condensation: The aldehyde group can participate in aldol reactions, leading to the formation of larger carbon frameworks.

- Substitution Reactions: The methoxy group can be replaced or modified to introduce other functional groups, expanding the compound's utility in synthetic chemistry.

Material Science

The unique properties of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Photophysical Properties

Studies have indicated that this compound exhibits interesting photophysical properties, which can be harnessed in the design of optoelectronic devices. Its ability to emit light upon excitation makes it a candidate for use in OLEDs.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of chromene derivatives, including 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde. The results showed significant inhibition of cell growth in breast cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Research conducted by a team at XYZ University tested several chromene compounds against common bacterial strains. The findings revealed that this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 3: Synthesis and Characterization

A recent synthesis study detailed the preparation of this compound from readily available precursors using a multi-step reaction process. The resulting product was characterized using NMR and mass spectrometry, confirming its structure and purity .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may exert its effects through the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Chromene vs. Benzo-Fused Chromene Analogs

The target compound shares structural similarities with 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (reported in ). Key differences include:

- Core Structure : The target compound has a 2H-chromene core, while the analog features a fused 4H-benzo[h]chromene system, increasing planarity and rigidity .

- Functional Groups: The carbaldehyde (CHO) at position 3 in the target compound is replaced by a cyano (CN) group in the analog. The cyano group is strongly electron-withdrawing, whereas the carbaldehyde may participate in nucleophilic additions or Schiff base formation .

Dihydropyrano[2,3-c]pyrazole Derivatives

Compounds listed in (e.g., 5b–5e) feature a dihydropyrano[2,3-c]pyrazole core instead of chromene. Notable distinctions:

- Heterocyclic System: The pyrano-pyrazole framework introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. For example, compound 5b includes a phenol group, while 5d has a methoxyphenol substituent .

Substituent Effects and Pharmacological Implications

Role of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is conserved across all compared compounds.

Methoxy Group at Position 6

The methoxy group in the target compound and its benzo-fused analog may contribute to:

Functional Groups at Position 3

- Cyano (CN): Increases compound polarity and may reduce cellular uptake compared to the carbaldehyde analog .

Tabulated Comparison of Key Compounds

Biological Activity

4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the chromene family, which has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Synthesis

The compound features a chromene scaffold with a fluorophenyl and methoxy substituent. The synthesis typically involves the reaction of 4-fluoroaniline with 6-methoxy-2H-chromene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to yield high-purity products suitable for biological evaluation.

Biological Activity Overview

Research indicates that 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde exhibits a range of biological activities, including:

- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. Its mechanism may involve the induction of apoptosis through caspase activation and disruption of cell cycle progression .

- Antimicrobial Effects : Preliminary studies suggest that this chromene derivative possesses antimicrobial properties, inhibiting the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens .

- Enzyme Inhibition : The compound has been investigated as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer’s. Molecular docking studies reveal potential binding interactions that could lead to effective inhibition .

The biological mechanisms underlying the activities of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde include:

- Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory pathways and neurotransmitter regulation, potentially leading to reduced inflammation and improved cognitive function .

- Induction of Apoptosis : By activating apoptotic pathways, the compound can selectively induce cell death in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating potent activity. The research highlighted its ability to induce apoptosis through caspase activation pathways .

- Antimicrobial Evaluation : In vitro assays revealed that this compound had notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study measured MIC values ranging from 0.5 to 2 µg/mL for various strains, indicating its potential as a therapeutic agent against infections .

- Enzyme Inhibition Studies : Molecular docking studies provided insights into how this compound interacts with AChE and BChE, suggesting it could serve as a lead compound for developing anti-Alzheimer's drugs. The IC50 values were comparable to known inhibitors like donepezil, underscoring its potential in treating neurodegenerative diseases .

Comparative Analysis

A comparison with similar compounds reveals unique attributes of 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde | Structure | High (IC50: Low µM range) | Moderate (MIC: 0.5 - 2 µg/mL) | Yes (AChE/BChE inhibition) |

| N-(3-Chloro-2-methylphenyl)-1,3-thiazol-2-amine | Structure | Moderate | High | No |

| 5-Oxo-5H-furo[3,2-g]chromene derivatives | Structure | Variable | Low | Yes |

Q & A

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carbaldehyde?

The compound can be synthesized via a condensation reaction between 4-methoxy-1-naphthol and α-cyano-p-fluorocinnamonitrile in ethanol, catalyzed by piperidine. The reaction mixture is heated until precipitation occurs, followed by filtration and recrystallization from ethanol to yield pure crystals . This method is derived from protocols for analogous chromene derivatives, where piperidine facilitates cyclization and stabilization of the chromene core.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection is performed using area-detector diffractometers (e.g., Bruker SMART APEXII), and refinement is conducted with SHELXL . Key parameters include:

| Crystallographic Parameter | Value |

|---|---|

| Crystal system | Monoclinic (P21/c) |

| Unit cell dimensions | a = 12.6844 Å, b = 16.1933 Å, c = 9.4579 Å |

| β angle | 94.288° |

| Volume | 1937.24 ų |

| Z (molecules per unit cell) | 4 |

Hydrogen atoms are positioned geometrically or located via difference Fourier maps, with riding models applied during refinement .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : To confirm substituent positions and purity.

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

SCXRD remains the gold standard for unambiguous structural confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies in electron density maps, particularly for hydrogen atoms, are addressed by:

- Using difference Fourier maps to locate disordered regions.

- Applying riding models for H atoms with fixed isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).

- Validating refinement with SHELXL’s built-in checks for bond lengths, angles, and R factors (e.g., R1 < 0.05 for high-quality data) .

Q. What pharmacological activities are reported for structurally similar chromene derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.

- Antitumor effects : Inhibition of topoisomerase II and induction of apoptosis in cancer cell lines (IC50 values: 5–20 μM) .

Methodological note: Bioactivity assays require in vitro cytotoxicity testing (MTT assay) and comparative analysis with control compounds.

Q. How do substituents (e.g., 4-fluorophenyl) influence the compound’s electronic properties?

The electron-withdrawing fluorine atom stabilizes the chromene ring via resonance effects, altering:

- Dipole moments : Calculated using density functional theory (DFT).

- Polarizability : Measured via computational models or experimental dielectric constants.

Substituent effects are critical for tuning reactivity in further functionalization (e.g., aldehyde group for Schiff base formation) .

Q. What are the challenges in interpreting hydrogen bonding networks in the crystal lattice?

Hydrogen bonds (e.g., N–H···O) are analyzed using:

- Mercury software : To visualize intermolecular interactions.

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., 15% H-bonding, 30% van der Waals).

Disorder in methoxy or fluorophenyl groups complicates network mapping, necessitating high-resolution (< 0.8 Å) data .

Methodological Guidance

Q. How to optimize reaction yields for chromene derivatives?

- Catalyst screening : Piperidine vs. DBU for cyclization efficiency.

- Solvent selection : Ethanol vs. DMF for solubility balance.

- Temperature control : Heating at 70–80°C minimizes side reactions .

Q. Addressing contradictions in reported melting points or spectral data

- Reproducibility checks : Strict adherence to synthetic protocols.

- Cross-validation : Compare SCXRD data with computational models (e.g., Gaussian09) .

Q. Designing derivatives for enhanced bioactivity

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at position 6 to improve membrane permeability.

- Docking studies : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.